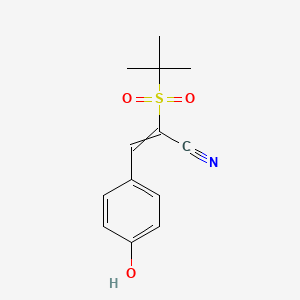![molecular formula C13H11N3O3 B11725164 2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine](/img/structure/B11725164.png)
2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine is a chemical compound with the molecular formula C13H11N3O3 It is characterized by the presence of a nitropropene group attached to a phenoxy group, which is further connected to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine typically involves the reaction of 2-nitropropene with a phenoxy derivative under specific conditions. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a basic catalyst like n-butylamine . The resulting product is then further reacted with a pyrimidine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Recrystallization using solvents like hexane, methanol, ethanol, or isopropanol is often employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-nitropropene: Similar in structure but lacks the pyrimidine ring.
2-Nitropropene derivatives: Compounds with similar nitropropene groups but different substituents.
Uniqueness
2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine is unique due to the presence of both a nitropropene group and a pyrimidine ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H11N3O3 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
2-[3-(2-nitroprop-1-enyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C13H11N3O3/c1-10(16(17)18)8-11-4-2-5-12(9-11)19-13-14-6-3-7-15-13/h2-9H,1H3 |
Clave InChI |
JOPUTQJJORGABZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC(=CC=C1)OC2=NC=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


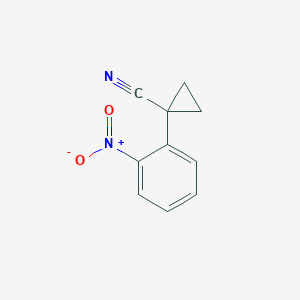

![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)
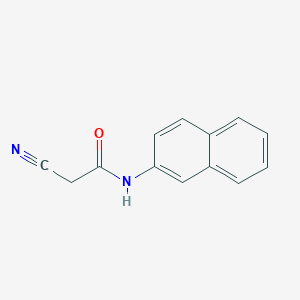
![(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B11725128.png)
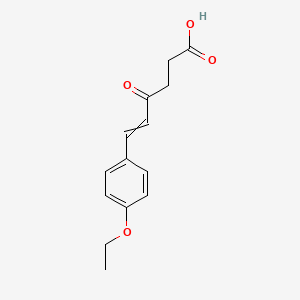
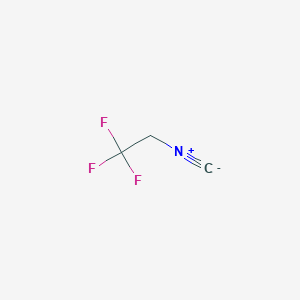
![2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)




![4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B11725179.png)
